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Compound of Interest

Compound Name:
1-(Cyclopropylcarbonyl)piperidin-

4-one

Cat. No.: B1285367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-
(Cyclopropylcarbonyl)piperidin-4-one, a heterocyclic compound of interest in medicinal

chemistry and drug discovery. This document details its physicochemical properties, potential

synthetic routes with experimental protocols, and explores its putative biological significance

based on the activities of structurally related compounds.

Core Compound Properties
1-(Cyclopropylcarbonyl)piperidin-4-one is a derivative of piperidin-4-one featuring a

cyclopropylcarbonyl group attached to the nitrogen atom. Its chemical structure combines the

rigid, three-membered cyclopropyl ring with the versatile piperidin-4-one scaffold, a common

motif in pharmacologically active molecules.[1][2]
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Property Value Source

Molecular Formula C₉H₁₃NO₂ --INVALID-LINK--

Molecular Weight 167.21 g/mol --INVALID-LINK--

CAS Number 63463-43-4 --INVALID-LINK--

Appearance Solid (predicted) General chemical knowledge

LogP (predicted) -0.52 --INVALID-LINK--

Synthesis and Experimental Protocols
The synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one is not explicitly detailed in publicly

available literature. However, based on standard organic chemistry principles and related

syntheses, two primary retrosynthetic pathways are proposed: the acylation of piperidin-4-one

with a cyclopropanecarbonyl derivative, or an amide coupling reaction between piperidin-4-one

and cyclopropanecarboxylic acid.

Method 1: Acylation of Piperidin-4-one
This approach involves the reaction of piperidin-4-one with an activated cyclopropanecarbonyl

species, such as cyclopropanecarbonyl chloride.

Experimental Protocol:

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and a non-

nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) in a

suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add

cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-

4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution

of sodium bicarbonate.

Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Logical Workflow for Acylation Synthesis
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Caption: Synthetic workflow for the acylation of piperidin-4-one.

Method 2: Amide Coupling
This method involves the direct coupling of piperidin-4-one with cyclopropanecarboxylic acid

using a peptide coupling reagent.[3][4]

Experimental Protocol:

Activation of Carboxylic Acid: In a round-bottom flask, dissolve cyclopropanecarboxylic acid

(1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF). Add a coupling

reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2

equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated

ester.[5]

Amine Addition: To the activated carboxylic acid solution, add piperidin-4-one hydrochloride

(1 equivalent) and an additional equivalent of DIPEA.

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor

the reaction by TLC.

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract

with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the crude product by column chromatography.
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Logical Workflow for Amide Coupling
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Caption: Synthetic workflow for the amide coupling of piperidin-4-one.

Potential Biological Activity and Signaling Pathways
While no specific biological data for 1-(Cyclopropylcarbonyl)piperidin-4-one is readily

available, the piperidin-4-one scaffold is a well-established pharmacophore with a broad range

of biological activities, including anticancer and anti-HIV properties.[2] Furthermore, derivatives

of this core structure have been investigated as anti-inflammatory agents.[6]

Structurally related compounds containing a 1-(cyclopropylcarbonyl)piperazine moiety have

been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme

involved in DNA repair and a target in cancer therapy.[7] This suggests that 1-
(Cyclopropylcarbonyl)piperidin-4-one could serve as a scaffold for the development of novel

enzyme inhibitors.

Based on the known activities of related piperidine and piperine compounds, several signaling

pathways could be potentially modulated by 1-(Cyclopropylcarbonyl)piperidin-4-one or its

derivatives. These include:

NF-κB Signaling Pathway: Piperidin-4-one analogs have been shown to inhibit the activation

of NF-κB, a key regulator of inflammation.

MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival, and some

piperidine derivatives have been found to modulate its activity.

PI3K/Akt Signaling Pathway: This is another crucial pathway for cell survival and proliferation

that can be targeted by piperidine-containing compounds.
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TGF-β/SMAD Signaling Pathway: This pathway is involved in fibrosis and cell growth, and its

modulation by piperine has been reported.

Hypothesized Signaling Pathway Interactions
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Caption: Potential signaling pathways modulated by the title compound.

Conclusion
1-(Cyclopropylcarbonyl)piperidin-4-one is a readily accessible synthetic intermediate with

significant potential for the development of novel therapeutic agents. Its structural similarity to

known bioactive molecules, particularly PARP inhibitors and other enzyme modulators, makes

it an attractive starting point for medicinal chemistry campaigns. Further investigation into its

specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic

potential. The experimental protocols and workflows provided herein offer a solid foundation for

the synthesis and future exploration of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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